molecular formula C12H13NO3 B581086 4-(4-Acetylphenyl)morpholin-3-one CAS No. 1260803-93-7

4-(4-Acetylphenyl)morpholin-3-one

Cat. No.: B581086
CAS No.: 1260803-93-7
M. Wt: 219.24
InChI Key: JFLUIUFXYBZLCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Acetylphenyl)morpholin-3-one involves several steps. One process involves the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst . The 2-(2-chloroethoxy)acetic acid is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst . The resulting 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a one-pot procedure . The 4-(4-nitrophenyl)morpholin-3-one is then hydrogenated to get 4-(4-aminophenyl)morpholin-3-one .

Scientific Research Applications

  • Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition : A derivative of morpholine, specifically 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, has been identified as an important intermediate in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

  • Willgerodt-Kindler Reaction Study : The Willgerodt-Kindler reaction of acetophenone, a process related to the synthesis of morpholine derivatives, was explored, uncovering unexpected product formations and providing insights into reaction mechanisms (Liu, Zhao, Xu, Lijuan, & Hu, 2006).

  • PI3K-AKT-mTOR Pathway Inhibition : Morpholine derivatives, particularly 4-(Pyrimidin-4-yl)morpholines, are highlighted as privileged pharmacophores in the inhibition of the PI3K and PIKKs, crucial in cancer treatment (Hobbs et al., 2019).

  • Photophysical Characterization : The synthesis and X-ray structural analysis of 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine provided valuable insights into its photophysical properties, relevant for material science applications (Chin, Phipps, Fronczek, & Isovitsch, 2010).

  • Human Neurokinin-1 (hNK-1) Receptor Antagonism : Morpholine derivatives have been optimized for enhancing potency and duration of action as hNK-1 receptor antagonists, indicating potential applications in treating various disorders (Hale et al., 1998).

  • Microwave-Assisted Synthesis of Mannich Bases : Efficient microwave-assisted synthetic routes for Mannich bases of 4-hydroxyacetophenone, involving morpholine derivatives, were developed, offering a greener alternative for chemical synthesis (Aljohani et al., 2019).

  • Synthesis of Trace Amine-Associate Receptor 1 Agonists : The synthesis of morpholine derivatives was detailed for agonists of trace amine-associate receptor 1, important for drug metabolism studies (Edelmann et al., 2016).

Properties

IUPAC Name

4-(4-acetylphenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLUIUFXYBZLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCOCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697366
Record name 4-(4-Acetylphenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260803-93-7
Record name 4-(4-Acetylphenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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